{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate
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Overview
Description
The compound {1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate
is a chemical compound with a complex structure . It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a pyrazole ring, a phenyl group, and a sulfanyl group . The InChI code for this compound is1S/C18H15N3S/c1-13-8-10-15(11-9-13)22-18-16(12-19)17(20-21(18)2)14-6-4-3-5-7-14/h3-11H,1-2H3
. Physical and Chemical Properties Analysis
The compound is a solid with a molecular weight of 305.4 .Scientific Research Applications
Catalysis and Synthesis
1-Methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate is a compound with a complex structure that is potentially involved in various chemical reactions. While specific studies on this exact compound are limited, related research indicates its structural class is significant in catalysis and synthesis. For instance, sulfuric acid derivatives, closely related structurally, have been employed as recyclable catalysts for condensation reactions between aromatic aldehydes and pyrazolones, yielding significant yields without loss of catalytic activity over multiple runs (Tayebi et al., 2011).
Biological Activities
Compounds with a similar pyrazolyl structure have shown diverse biological activities. A series of N-phenylpyrazolyl aryl methanone derivatives demonstrated promising herbicidal and insecticidal activities, indicating the potential for agricultural applications (Wang et al., 2015). Furthermore, hydrogen-bonded structures derived from related compounds may exhibit unique properties that could be relevant in pharmaceutical or material sciences (Trilleras et al., 2005).
Crystallography and Structural Analysis
The structural intricacy of 1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl 2-chlorobenzenecarboxylate and its analogs makes them subjects of interest in crystallography and molecular structure analysis. Research has focused on determining the crystal structures and understanding the molecular interactions of similar compounds, which is crucial for their potential applications in designing materials or drugs (Saeed et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
[1-methyl-5-(4-methylphenyl)sulfanyl-3-phenylpyrazol-4-yl]methyl 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2S/c1-17-12-14-19(15-13-17)31-24-21(16-30-25(29)20-10-6-7-11-22(20)26)23(27-28(24)2)18-8-4-3-5-9-18/h3-15H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXASQMWTZCLJIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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